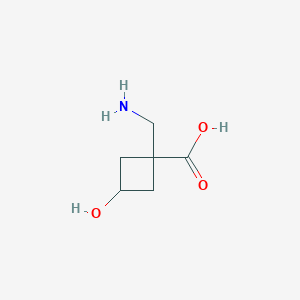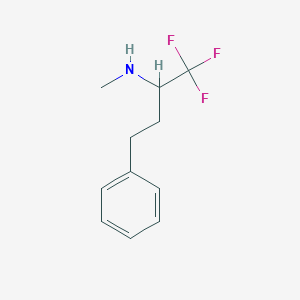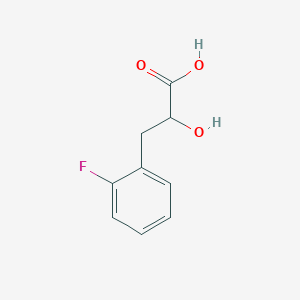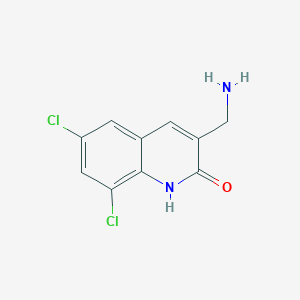
3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of an aminomethyl group at the 3-position and two chlorine atoms at the 6 and 8 positions on the quinoline ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: The quinoline derivative undergoes chlorination to introduce chlorine atoms at the 6 and 8 positions.
Aminomethylation: The chlorinated quinoline is then subjected to aminomethylation, where an aminomethyl group is introduced at the 3-position.
Cyclization: The final step involves cyclization to form the dihydroquinolin-2-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
化学反应分析
Types of Reactions
3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The chlorine atoms at the 6 and 8 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
科学研究应用
3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The chlorine atoms may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of the quinoline family, used in various chemical syntheses.
6,8-Dichloroquinoline: A simpler derivative with chlorine atoms at the 6 and 8 positions but lacking the aminomethyl group.
Uniqueness
3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one is unique due to the presence of both the aminomethyl group and the chlorine atoms, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and makes the compound a valuable tool in medicinal chemistry and drug development.
属性
分子式 |
C10H8Cl2N2O |
|---|---|
分子量 |
243.09 g/mol |
IUPAC 名称 |
3-(aminomethyl)-6,8-dichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8Cl2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,4,13H2,(H,14,15) |
InChI 键 |
BOFUJQNGZVQBKF-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


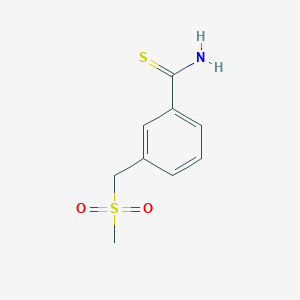
![6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13226676.png)
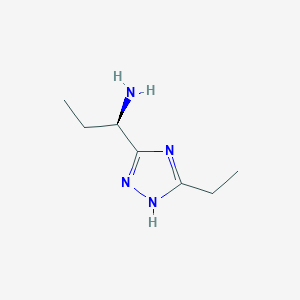

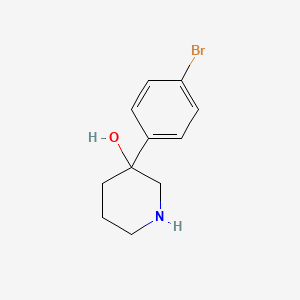
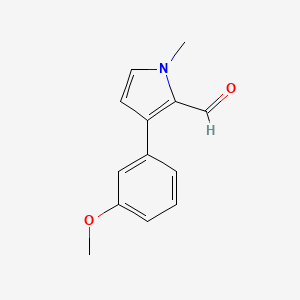


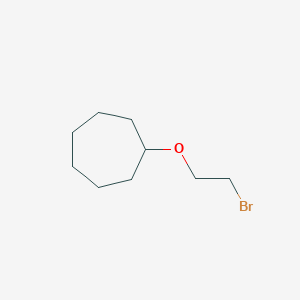
![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13226722.png)

